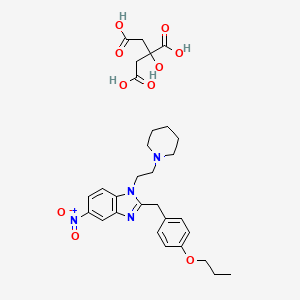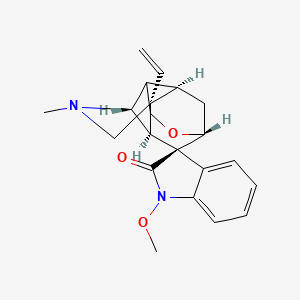
1-Methoxy-gelsemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-gelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth., which is known for its complex chemical structure and significant biological activities. This compound belongs to the class of indole alkaloids and has been studied for its potential therapeutic applications, particularly in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-gelsemine involves several steps, including an organocatalytic Diels-Alder reaction, intramolecular trans-annular aldol condensation, and a late-stage intramolecular SN2 substitution . The process is highly enantioselective and diastereoselective, ensuring a high enantiomeric excess and overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve extraction from Gelsemium elegans Benth. using ethyl acetate, followed by purification through silica gel chromatography . This method ensures the isolation of the compound in a pure form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-gelsemine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups within the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound has been shown to modulate glycine and GABA receptors, making it a valuable tool for studying neurotransmission
Medicine: 1-Methoxy-gelsemine exhibits analgesic and anxiolytic properties, suggesting potential therapeutic applications for pain management and anxiety disorders
Industry: Its unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals
Mechanism of Action
1-Methoxy-gelsemine exerts its effects primarily through modulation of glycine and GABA receptors. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission . This mechanism is responsible for its analgesic and anxiolytic effects. Additionally, the compound has been shown to interact with various molecular targets, including spinal glycine receptors and GABA receptors, which are involved in pain and anxiety pathways .
Comparison with Similar Compounds
1-Methoxy-gelsemine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Gelsemine: Another alkaloid from Gelsemium elegans Benth., known for its neuroprotective properties.
Koumine: Exhibits anti-tumor activities and shares structural similarities with this compound.
Gelsenicine: Another indole alkaloid with potential therapeutic applications.
These compounds share a common indole nucleus but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1 |
InChI Key |
SSSCMFCWHWCCEH-WBBLZAMHSA-N |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


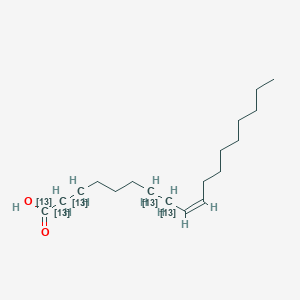
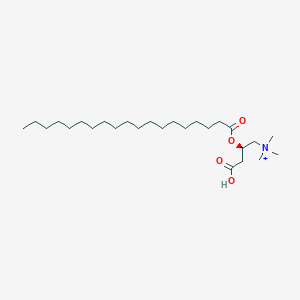
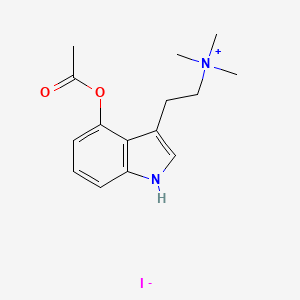
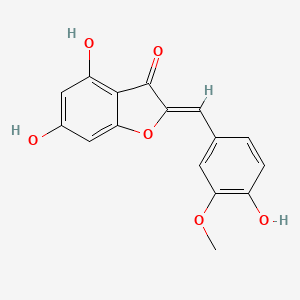

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
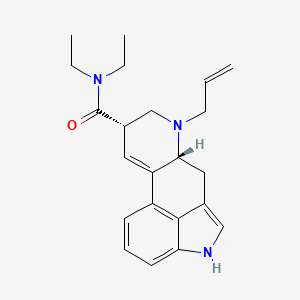
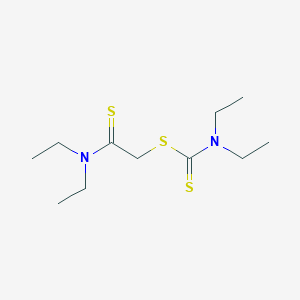


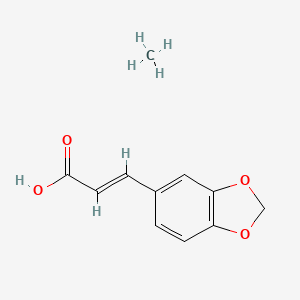
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
